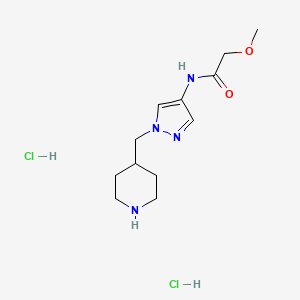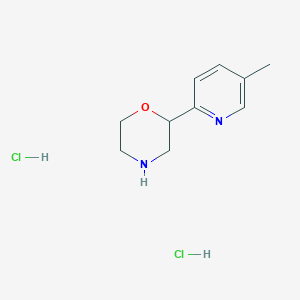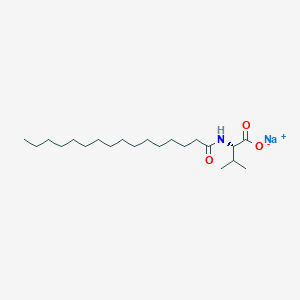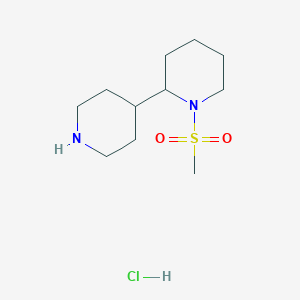![molecular formula C14H12BF3KNO B1428259 Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate CAS No. 2017555-07-4](/img/structure/B1428259.png)
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate
Descripción general
Descripción
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate is a chemical compound with the molecular formula C14H12BF3KNO and a molecular weight of 317.16 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of boronic acids or boronate esters as starting materials, which undergo a series of reactions including halogenation, amination, and trifluoroboration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate involves its interaction with specific molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process . This process involves the transfer of the trifluoroborate group to the palladium catalyst, followed by coupling with an electrophilic partner .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium [4-(aminocarbonyl)phenyl]trifluoroborate
- Potassium [4-(methylamino-1-carbonyl)phenyl]trifluoroborate
- Potassium [4-(ethylamino-1-carbonyl)phenyl]trifluoroborate
Uniqueness
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. Its benzylamino group provides additional steric and electronic effects, making it a valuable reagent in various chemical transformations .
Propiedades
IUPAC Name |
potassium;[4-(benzylcarbamoyl)phenyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3NO.K/c16-15(17,18)13-8-6-12(7-9-13)14(20)19-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H,19,20);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEFKKXMPRJFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)

![3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1428181.png)




![6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428188.png)


![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B1428194.png)
![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1428195.png)


